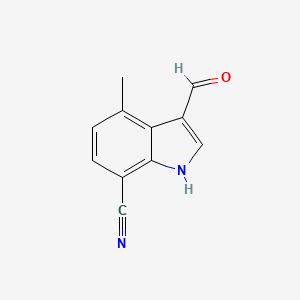

3-Formyl-4-methyl-1H-indole-7-carbonitrile

Description

Properties

IUPAC Name |

3-formyl-4-methyl-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7-2-3-8(4-12)11-10(7)9(6-14)5-13-11/h2-3,5-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGSPNUOGIJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Cyanation of Indole Precursors

A common approach to introduce the nitrile group at the 7-position involves halogenation of an indole ester followed by cyanation. For example, ethyl 3-bromo-1H-indole-7-carboxylate can be subjected to cyanation using copper(I) cyanide (CuCN) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures (100–140 °C) to yield 3-cyanoindole-7-carboxylic acid derivatives.

Table 1: Halogenation and Cyanation Conditions

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | Cl2, Br2, or I2 (Hal = Cl, Br, I) | Benzene, toluene, DCM, DMF | Room temp or reflux | Selective halogenation at 3-position |

| Cyanation | CuCN (4 equiv) | NMP | 100–140 °C | Conversion of halogen to nitrile group |

This method is versatile and allows the preparation of various halogenated esters, which are then converted to nitriles through nucleophilic substitution.

Formylation at the 3-Position (Vilsmeier-Haack Reaction)

Formylation of indole derivatives at the 3-position is efficiently achieved using the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This approach generates the formyl group selectively at the 3-position of the indole ring.

N-Substitution of Indole Nitrogen

N-substituted indoles (e.g., N-benzyl or N-alkyl) can be prepared by alkylation using benzyl bromide or alkyl bromides in the presence of potassium hydroxide (KOH) in DMF at room temperature overnight. This step is important to modify solubility and reactivity of the indole scaffold.

Table 2: N-Alkylation Conditions

| Reagents | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Benzyl bromide | KOH (12 mmol) | DMF | Room temp | 24 hours | 85–93 |

Palladium-Catalyzed Direct Cyanation at C3

An advanced method for direct cyanation at the 3-position of indoles uses palladium catalysis with acetonitrile as the cyanide source. This method avoids pre-functionalization (halogenation) and proceeds under oxygen atmosphere at elevated temperature (~135 °C) using PdCl2, Cu(OAc)2, AgOTf, and 4-nitrobenzoic acid as additives in a mixed solvent system (CH3CN/DMF).

Summary of Synthetic Route for Target Compound

The synthesis of 3-Formyl-4-methyl-1H-indole-7-carbonitrile likely involves:

- Starting from a 4-methylindole derivative.

- Selective halogenation at the 7-position followed by cyanation to introduce the nitrile group.

- Formylation at the 3-position using Vilsmeier-Haack conditions.

- Optional N-substitution if required for solubility or reactivity.

Detailed Research Findings and Analytical Data

- The halogenation reactions proceed efficiently in various solvents including hydrocarbons (benzene, toluene), halogenated hydrocarbons (dichloromethane), ketones (acetone), and polar aprotic solvents (DMF, acetonitrile).

- Cyanation with CuCN in NMP at 100–140 °C yields nitrile-substituted indoles with good conversion.

- Formylation using POCl3 and DMF is selective and yields stable aldehyde derivatives, confirmed by IR and NMR.

- Palladium-catalyzed direct cyanation is a modern, milder alternative to classical halogenation/cyanation sequences, with good yields and broad substrate scope.

- NMR data for related indole carbonitriles show characteristic signals: formyl proton at ~9.95 ppm, NH proton exchangeable with D2O, and nitrile carbon signals in ^13C NMR around 110 ppm.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Cyanation | Halogen (Cl2, Br2, I2), CuCN, NMP, 100-140°C | Well-established, high regioselectivity | Requires multiple steps, harsh conditions |

| Vilsmeier-Haack Formylation | POCl3, DMF | Selective formylation at C3 | Uses corrosive reagents |

| Pd-Catalyzed Direct Cyanation | PdCl2, Cu(OAc)2, AgOTf, 4-NO2-PhCOOH, CH3CN/DMF, 135 °C, O2 atmosphere | One-step cyanation, mild conditions | Requires expensive catalysts, longer reaction time |

Chemical Reactions Analysis

3-Formyl-4-methyl-1H-indole-7-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other oxidizing or reducing agents . Major products formed from these reactions include tricyclic indoles and other indole derivatives, which can be further transformed into biologically active compounds .

Scientific Research Applications

3-Formyl-4-methyl-1H-indole-7-carbonitrile has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties . In the field of materials science, it is utilized in the development of novel materials with unique properties. Additionally, it plays a role in organic synthesis as a versatile intermediate for the construction of complex molecules.

Mechanism of Action

The mechanism of action of 3-Formyl-4-methyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved in the action of 3-Formyl-4-methyl-1H-indole-7-carbonitrile may vary depending on its specific application and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The formyl group at position 3 in the target compound enhances electrophilicity, making it reactive toward nucleophilic additions or condensations. This contrasts with phenyl (electron-donating in ) or bromo (electron-withdrawing but less reactive than formyl in ).

Physical Properties :

- Melting points vary significantly based on substituents. For example, benzo[g]indole derivatives (e.g., ) exhibit higher melting points (250–252°C) due to hydrogen bonding from hydroxy groups and fused-ring rigidity.

- Flexible substituents (e.g., allyl in ) reduce melting points (121–123°C), whereas rigid groups (e.g., formyl) may increase them, though data for the target compound is lacking.

Spectroscopic Differences: IR Spectroscopy: The cyano group’s stretching vibration (~2220 cm⁻¹) is consistent across analogs (e.g., ). The formyl group’s C=O stretch (~1700 cm⁻¹) distinguishes the target compound from others. NMR Spectroscopy: The methyl group at position 4 would resonate near δ 2.1–2.5 ppm (similar to ), while the formyl proton may appear as a singlet near δ 9.8–10.2 ppm.

Applications :

- Indole-3-carbonitriles are explored as kinase inhibitors (e.g., DYRK1A in ). The formyl group in the target compound offers a handle for further functionalization, enhancing its utility in fragment-based drug design.

- Bromo- or chloro-substituted analogs (e.g., ) are intermediates in cross-coupling reactions, whereas the target compound’s formyl group may facilitate condensation reactions to form Schiff bases.

Biological Activity

Overview

3-Formyl-4-methyl-1H-indole-7-carbonitrile is a significant derivative of indole, characterized by its molecular formula . This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will explore its synthesis, biological mechanisms, and activity profiles.

Synthesis

The synthesis of 3-Formyl-4-methyl-1H-indole-7-carbonitrile can be achieved through various methods, including the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions. The compound can also be synthesized through other chemical transformations involving indole derivatives and nitriles, showcasing its versatility in organic chemistry applications.

The biological activity of 3-Formyl-4-methyl-1H-indole-7-carbonitrile is primarily attributed to its interaction with various molecular targets. This compound is known to influence several biochemical pathways, which can lead to significant cellular effects:

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by modulating key proteins such as Bcl-2 and Bax, which are involved in the apoptotic pathway .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and repair, thereby exerting anticancer effects .

- Antimicrobial Properties : It exhibits antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases.

Biological Activity Profiles

The biological activities of 3-Formyl-4-methyl-1H-indole-7-carbonitrile have been evaluated across different studies. Below is a summary table highlighting its activity against various cell lines and organisms.

Case Studies

Several research studies have documented the efficacy of 3-Formyl-4-methyl-1H-indole-7-carbonitrile:

- Anticancer Efficacy : In a study evaluating the compound's effectiveness against breast cancer cells (MCF7), it was found that treatment resulted in a significant decrease in cell viability, attributed to apoptosis induction via the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Antimicrobial Activity : Another study highlighted its potential as an antimicrobial agent, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to penetrate bacterial membranes and disrupt cellular processes.

- Inflammatory Response Modulation : Research has also shown that this compound can modulate inflammatory responses in vitro by affecting cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 3-Formyl-4-methyl-1H-indole-7-carbonitrile, and what intermediates are critical?

The compound is typically synthesized via formylation of a pre-functionalized indole scaffold. A common approach involves the Vilsmeier-Haack reaction, where 4-methyl-1H-indole-7-carbonitrile is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Key intermediates include the indole precursor and its halogenated derivatives. For purification, recrystallization from ethanol/DMF mixtures is recommended to remove unreacted starting materials .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Key Intermediate | Purification Method |

|---|---|---|---|

| Formylation | POCl₃, DMF, 80–100°C | 4-methyl-1H-indole-7-carbonitrile | Recrystallization (EtOH/DMF) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. The methyl group at C4 resonates as a triplet/singlet near δ 2.3–2.5 ppm, while the indole NH proton is observed at δ 11.5–12.0 ppm (DMSO-d₆) .

- IR Spectroscopy : Strong absorption bands for the nitrile (C≡N) group at ~2200–2250 cm⁻¹ and the formyl (C=O) stretch at ~1680–1700 cm⁻¹ .

- Melting Point : Typically ranges between 140–160°C, though recrystallization solvents (e.g., ethanol/toluene mixtures) can influence this .

Advanced Research Questions

Q. How can the formyl group in this compound be leveraged to synthesize heterocyclic systems?

The formyl group participates in condensation reactions with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones, which are precursors for heterocycles. For example:

- Triazolo-pyrimidines : React with 3-amino-1,2,4-triazole under reflux in DMF to form fused heterocycles. Triethylamine is used as a base to deprotonate intermediates .

- Thiazol-indole hybrids : Condensation with 2-aminothiazol-4(5H)-one in acetic acid yields thiazole derivatives via Knoevenagel-type reactions .

Mechanistic Insight : The formyl group’s electrophilicity drives nucleophilic attack, followed by cyclization. Solvent polarity (e.g., DMF vs. acetic acid) influences reaction kinetics and product distribution.

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they addressed?

- Data Collection : High-resolution X-ray data (≤1.0 Å) is essential due to the compound’s low symmetry and potential disorder in the methyl or formyl groups.

- Refinement : Use SHELXL for anisotropic displacement parameters. For disordered regions, apply restraints (e.g., SIMU/DELU instructions) to stabilize refinement .

- Validation : Check R-factor convergence (R1 < 5%) and validate hydrogen bonding networks using Mercury software.

Q. How can contradictory spectral or synthetic yield data be systematically resolved?

- Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with computed spectra (DFT methods). For example, unexpected splitting in formyl proton signals may indicate rotameric forms .

- Yield Variations : Optimize reaction conditions using Design of Experiments (DoE). For low yields in formylation steps, screen alternative catalysts (e.g., ionic liquids) or adjust POCl₃ stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.